3-(4-Hydroxyphenyl)hex-4-ynoic acid
Overview
Description
3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid typically involves the coupling of a hydroxyphenyl derivative with a hexynoic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Formation of 3-(4-oxophenyl)hex-4-ynoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)hex-4-ene or 3-(4-hydroxyphenyl)hexane.
Substitution: Formation of 3-(4-chlorophenyl)hex-4-ynoic acid.
Scientific Research Applications
3-(4-Hydroxyphenyl)hex-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The alkyne group can participate in covalent bonding with nucleophilic residues in proteins, leading to modifications that alter their function .
Comparison with Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpropionic acid
- 4-Hydroxyphenylbutyric acid
Comparison: 3-(4-Hydroxyphenyl)hex-4-ynoic acid is unique due to the presence of both a hydroxyphenyl group and an alkyne group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a hydroxyphenyl group without the alkyne functionality .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)hex-4-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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